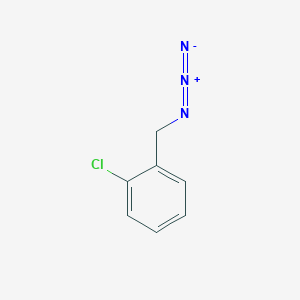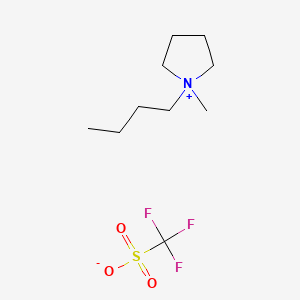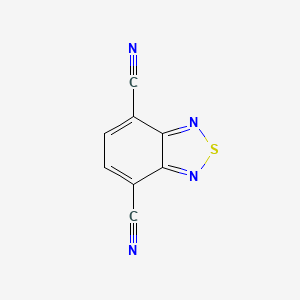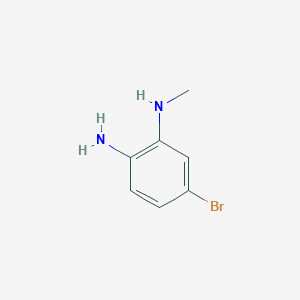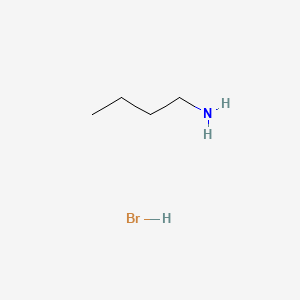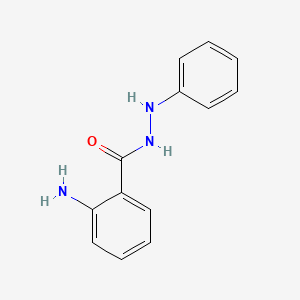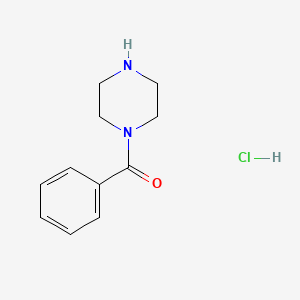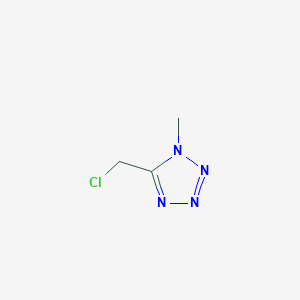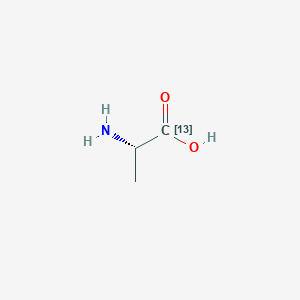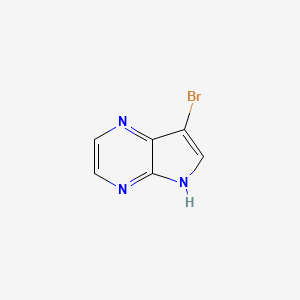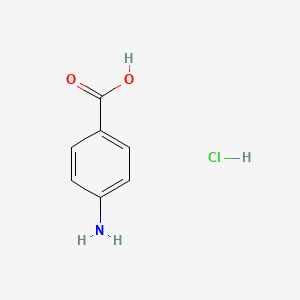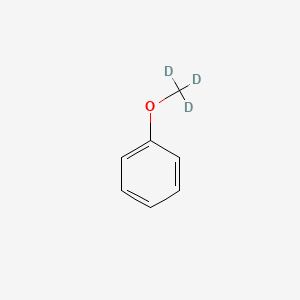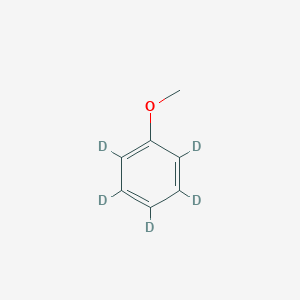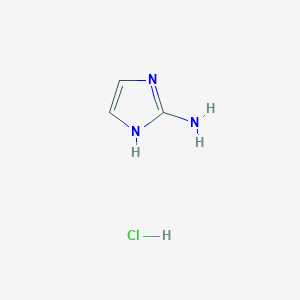
(tert-butoxycarbonyl)((4-(dimethyliminio)pyridin-1(4H)-yl)sulfonyl)amide
Overview
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group and a pyridinium group. The Boc group is a common protecting group in organic synthesis, particularly for amines . The pyridinium group is a positively charged nitrogen-containing ring, which is often involved in charge-transfer interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the bulky Boc group attached to the nitrogen of the pyridinium ring. The positive charge on the nitrogen could engage in ionic interactions with other negatively charged species .
Chemical Reactions Analysis
The Boc group is known for its easy removal under mild acidic conditions, which makes it a popular choice as a protecting group . The pyridinium group, being positively charged, could potentially act as an electrophile in various reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the bulky Boc group and the charged pyridinium ring. For example, the compound might exhibit significant solubility in polar solvents due to the pyridinium group .
Scientific Research Applications
- The tert-butoxycarbonyl group is used in synthetic organic chemistry . It’s a simple hydrocarbon moiety used in various chemical transformations .
- The methods of application involve the use of this group in chemical reactions. Unfortunately, the specific technical details or parameters are not provided in the source .
- The outcomes of these applications are diverse, as they depend on the specific chemical transformations being carried out .
- The tert-butoxycarbonyl group also has relevance in nature, specifically in biosynthetic and biodegradation pathways .
- The group is involved in various biological processes, although the source does not provide specific details on the methods of application or experimental procedures .
- The results or outcomes of these applications would be the successful completion of the biosynthetic or biodegradation pathways .
- The tert-butoxycarbonyl group could potentially be applied in biocatalytic processes .
- The methods of application would involve the use of this group in biocatalysis, although the source does not provide specific details .
- The outcomes of these applications would be the successful completion of the biocatalytic processes .
Synthetic Organic Chemistry
Biosynthetic and Biodegradation Pathways
Biocatalytic Processes
Future Directions
properties
IUPAC Name |
(1E)-N-[4-(dimethylamino)pyridin-1-ium-1-yl]sulfonyl-1-[(2-methylpropan-2-yl)oxy]methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-12(2,3)19-11(16)13-20(17,18)15-8-6-10(7-9-15)14(4)5/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQQONPVAQQBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=NS(=O)(=O)[N+]1=CC=C(C=C1)N(C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O/C(=N/S(=O)(=O)[N+]1=CC=C(C=C1)N(C)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-butoxycarbonyl)((4-(dimethyliminio)pyridin-1(4H)-yl)sulfonyl)amide | |
CAS RN |
352275-00-4 | |
| Record name | [(tert-butoxy)carbonyl]({[4-(dimethyliminiumyl)-1,4-dihydropyridin-1-yl]sulfonyl})azanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



